molecular formula C9H9F3O2 B1318768 2-Methoxy-5-(trifluoromethyl)benzyl alcohol CAS No. 685126-89-0

2-Methoxy-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1318768
CAS No.: 685126-89-0
M. Wt: 206.16 g/mol
InChI Key: CWHHRWFFYKXTBK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3 . This indicates that the molecule consists of a benzyl alcohol group with a methoxy group and a trifluoromethyl group attached to the benzene ring.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives, including 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, has been investigated. This reaction was catalyzed by titanium dioxide under oxygen atmosphere and was effective under both UV and visible light irradiation, suggesting potential applications in environmental and synthetic chemistry processes (Higashimoto et al., 2009).

Functionalization in Organic Synthesis

Research shows that trifluoromethylated benzyl alcohols, including derivatives like this compound, can be selectively functionalized. This involves metalation and subsequent transformations, indicating its utility in the synthesis of complex organic molecules (Dmowski & Piasecka-Maciejewska, 1998).

Deoxofluorination Reactions

This compound may be involved in deoxofluorination reactions. This process is used to convert alcohols to alkyl fluorides and is crucial in synthesizing various organofluorine compounds (Lal et al., 1999).

Catalysis in Oxidation Reactions

Certain derivatives of benzyl alcohol, possibly including this compound, have been studied as catalysts for oxidation reactions. This research highlights their potential role in the efficient and environmentally friendly oxidation of alcohols (Yakura et al., 2018).

Protecting Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, a similar compound, has been used as a protecting group for carboxylic acids, and its derivatives have been studied for their ease of hydrolysis. This suggests potential applications of this compound in protecting group strategies in organic synthesis (Yoo et al., 1990).

Conversion into Benzyl Ethers

Benzyl alcohols, including possibly this compound, can be converted into benzyl ethers. This process is important in various synthetic pathways, including drug synthesis and material science (Poon & Dudley, 2006).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHHRWFFYKXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258069
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685126-89-0
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685126-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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